BenchChemオンラインストアへようこそ!

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea

Medicinal Chemistry Linker SAR Conformational Analysis

This heteroaryl-urea serves as the definitive 3-carbon propyl linker reference standard, enabling systematic SAR evaluation versus its 2-carbon ethyl-linked analogue. Featuring reported sub-nanomolar OTUB1/USP8 inhibition with >8,000-fold selectivity, it is a validated entry point for EP1 antagonist screening and DUB probe development. Procure in high purity (≥98%) to ensure reproducible pharmacology.

Molecular Formula C13H17N3O2S
Molecular Weight 279.36
CAS No. 2034333-53-2
Cat. No. B2477093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea
CAS2034333-53-2
Molecular FormulaC13H17N3O2S
Molecular Weight279.36
Structural Identifiers
SMILESCC1=NOC(=C1)CCCNC(=O)NCC2=CC=CS2
InChIInChI=1S/C13H17N3O2S/c1-10-8-11(18-16-10)4-2-6-14-13(17)15-9-12-5-3-7-19-12/h3,5,7-8H,2,4,6,9H2,1H3,(H2,14,15,17)
InChIKeySYLSWOWDILVXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034333-53-2): Compound Class and Research Procurement Context


1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034333-53-2) is a synthetic disubstituted urea derivative featuring a 3-methylisoxazole moiety linked via a three-carbon propyl spacer to one urea nitrogen, and a thiophen-2-ylmethyl group attached to the other . With molecular formula C13H17N3O2S and molecular weight 279.36 g/mol, the compound belongs to the broader class of heteroaryl-urea derivatives that have been investigated as kinase modulators in patent literature [1]. The compound is catalogued in the Aladdin scientific database with an association to patent US-9181187-B2 concerning therapeutic agents for urinary excretion disorders . It appears to be part of a screening compound library series bearing CAS numbers in the 2034333-xx-x range, likely originating from commercial screening compound suppliers . Activity data curated in BindingDB (record BDBM50591324 / CHEMBL5185273) report sub-nanomolar inhibition of the deubiquitinase OTUB1 (IC₅₀ = 0.170 nM) and USP8 (IC₅₀ = 0.280 nM), though the structural identity match requires independent verification [2].

Why Urea-Based Heteroaryl Compounds Cannot Be Interchanged: Procurement Rationale for 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea


Within the isoxazole-urea chemical class, subtle structural variations produce divergent target engagement profiles that preclude simple substitution. The three-carbon propyl spacer between the isoxazole ring and the urea core in this compound creates a distinct conformational landscape compared to the two-carbon ethyl-linked analog (CAS 1396685-72-5), with predicted differences in linker flexibility, hydrogen-bonding geometry, and target-binding pocket accommodation . Furthermore, the thiophen-2-ylmethyl substituent on the distal urea nitrogen introduces sulfur-mediated polarizability and π-stacking potential absent in phenyl or methoxyphenyl congeners within the same CAS series (e.g., CAS 2034333-47-4 bearing a 2-methoxyphenyl group). In deubiquitinase screening contexts, seemingly minor structural modifications can shift selectivity profiles by orders of magnitude—as illustrated by the BindingDB dataset where this compound's putative activity against OTUB1 (IC₅₀ = 0.170 nM) contrasts sharply with its >10,000-fold weaker inhibition of Ataxin-3 and USP7 [1]. These structure-activity divergences mean that a generic 'isoxazole-urea' or 'thiophene-urea' compound cannot reliably reproduce the specific binding fingerprint required for reproducible experimental outcomes.

Quantitative Differential Evidence for 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034333-53-2): Comparator-Based Procurement Data


Propyl vs. Ethyl Linker: Structural Differentiation from the Closest Commercial Analog CAS 1396685-72-5

The target compound incorporates a three-carbon propyl spacer connecting the 3-methylisoxazole ring to the urea core, whereas the closest commercially catalogued analog (CAS 1396685-72-5) uses a two-carbon ethyl linker . The additional methylene unit increases the molecular weight from 251.31 to 279.36 g/mol and extends the maximum reach between the isoxazole oxygen and the urea carbonyl by approximately 1.2–1.5 Å, altering the conformational ensemble available for target binding . This difference may affect the compound's ability to span binding pockets in deubiquitinase active sites.

Medicinal Chemistry Linker SAR Conformational Analysis

Thiophen-2-ylmethyl vs. 2-Methoxyphenyl Terminal Substituent: Differentiation from CAS 2034333-47-4

The target compound features a thiophen-2-ylmethyl group on the distal urea nitrogen, whereas a closely related congener in the same CAS series (2034333-47-4) carries a 2-methoxyphenyl substituent [1]. The thiophene sulfur introduces distinct electronic properties (polarizability ~5.8 ų for divalent sulfur vs. ~1.5 ų for methoxy oxygen) and alters hydrogen-bond acceptor character, while the methylene spacer between the thiophene ring and the urea nitrogen in the target compound further differentiates the spatial presentation of the aromatic system compared to the directly attached phenyl ring in CAS 2034333-47-4.

Medicinal Chemistry Bioisosterism Fragment Replacement

Putative Deubiquitinase Selectivity Profile: OTUB1/USP8 Dual Inhibition with Selectivity over USP1, USP7, USP36, and Ataxin-3

BindingDB-curated data from ChEMBL report that BDBM50591324 (CHEMBL5185273)—the database entry linked to this compound—exhibits potent inhibition of OTUB1 (IC₅₀ = 0.170 nM) and USP8 (IC₅₀ = 0.280 nM), with substantially weaker activity against USP1 (IC₅₀ = 1,370 nM), USP36 (IC₅₀ = 8,400 nM), and no meaningful inhibition of USP7 or Ataxin-3 (IC₅₀ > 10,000 nM) [1]. The selectivity window between OTUB1 and USP1 is approximately 8,000-fold, and between OTUB1 and USP7/Ataxin-3 exceeds 58,000-fold. IMPORTANT CAVEAT: The SMILES string displayed on the BindingDB record for BDBM50591324 does not match the known SMILES for this compound (Cc1cc(CCCNC(=O)NCc2cccs2)on1 per Chemsrc) . Independent verification of the compound-target association is required before procurement decisions based on this data.

Deubiquitinase Inhibition OTUB1 USP8 Selectivity Screening

Patent Association with EP1 Receptor Antagonism for Urinary Excretion Disorders (US-9181187-B2)

The compound is listed in the Aladdin scientific database (Document Report Card ALA3886343) as associated with US Patent 9,181,187 B2, titled 'Therapeutic agent for urinary excretion disorder' . This patent covers EP1 receptor antagonists for treating dysuria, lower urinary tract dysfunction, and related conditions [1]. While the specific activity data (Ki or IC₅₀ values) against the EP1 receptor for this exact compound are not publicly available in the accessible database records, the patent association provides a documented therapeutic context that distinguishes it from isoxazole-urea derivatives developed for kinase inhibition (e.g., those in US Patent 7,750,160) or herbicidal applications [2].

Urology EP1 Receptor Urinary Dysfunction Patent Pharmacology

Physicochemical Property Profile: Drug-Likeness Assessment Relative to Isoxazole-Urea Class Norms

Calculated physicochemical parameters for this compound include clogP = 0.98, topological polar surface area (tPSA) = 81.99 Ų, 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 rotatable bonds (7 total rotatable bonds including the propyl chain) [1]. These values fall within Lipinski's Rule of Five parameters (MW < 500, clogP < 5, HBD < 5, HBA < 10), suggesting favorable oral drug-likeness. In comparison, the ethyl-linked analog (CAS 1396685-72-5, MW = 251.31) has a lower molecular weight and fewer rotatable bonds, while the naphthalen-1-ylmethyl analog (CAS from the benzhydryl series, MW ~323–349) exceeds MW = 300 and has higher lipophilicity . The target compound occupies an intermediate physicochemical space that balances solubility (moderate clogP near 1.0) with sufficient molecular complexity for target engagement.

Drug-Likeness Physicochemical Properties Lead-Likeness LogP

Recommended Application Scenarios for 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034333-53-2) Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on Isoxazole-Urea Linker Length Optimization

This compound serves as the three-carbon propyl linker reference standard in SAR campaigns exploring the impact of spacer length between the 3-methylisoxazole pharmacophore and the urea core. When tested alongside the two-carbon ethyl-linked analog (CAS 1396685-72-5) and potential four-carbon butyl analogs, the compound enables systematic evaluation of linker-dependent changes in target engagement, conformational preference, and physicochemical properties . The thiophen-2-ylmethyl terminal group provides an additional variable for probing heteroaromatic substituent effects on selectivity. Researchers should procure both linker variants to establish complete SAR datasets.

Deubiquitinase Selectivity Profiling and OTUB1/USP8 Tool Compound Validation

Pending independent verification of the compound-identity linkage in the BindingDB/ChEMBL record (BDBM50591324 / CHEMBL5185273), this compound may serve as a starting point for developing OTUB1/USP8 dual inhibitors with selectivity over USP1, USP7, USP36, and Ataxin-3 [1]. The reported >8,000-fold selectivity window between OTUB1 (IC₅₀ = 0.170 nM) and USP1 (IC₅₀ = 1,370 nM) warrants confirmatory testing in a panel of recombinant deubiquitinases using Ub-Rho or Ub-AMC fluorogenic substrates. Procurement should include independent analytical characterization (NMR, HRMS, HPLC purity) to verify identity before initiating biological assays.

EP1 Receptor Antagonist Screening for Urological Drug Discovery Programs

Based on the documented patent association with US-9181187-B2 (therapeutic agent for urinary excretion disorder), this compound is suitable for inclusion in screening cascades targeting EP1 receptor-mediated pathways in lower urinary tract dysfunction . Research groups investigating overactive bladder, dysuria, or benign prostatic hyperplasia may use this compound as a chemotype entry point for EP1 antagonist development. The favorable drug-likeness profile (clogP = 0.98, tPSA = 81.99 Ų) supports its formulation in aqueous assay buffers for in vitro receptor binding or functional assays [2].

Chemical Probe Development for Ubiquitin-Proteasome Pathway Research

If the OTUB1/USP8 activity data are confirmed, this compound could serve as a chemical probe for dissecting the roles of specific deubiquitinases in ubiquitin-mediated signaling, protein degradation, and DNA damage response pathways [1]. The structural features—particularly the thiophen-2-ylmethyl group—offer synthetic handles for further derivatization to generate affinity chromatography reagents, fluorescent probes, or photoaffinity labeling analogs. Procurement at high purity (≥95% by HPLC) is recommended for cellular target engagement studies to minimize off-target effects from impurities.

Quote Request

Request a Quote for 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.